Saccharin 1-methylimidazole (SMI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Saccharin 1-methylimidazole is a compound that serves as a general-purpose activator for DNA and RNA synthesis. It is known for its excellent performance characteristics in oligonucleotide synthesis, making it a valuable tool in molecular biology and biochemistry .
Vorbereitungsmethoden
Saccharin 1-methylimidazole can be synthesized through various methods. One common approach involves the acid-catalyzed methylation of imidazole by methanol. Another method is the Radziszewski reaction, which uses glyoxal, formaldehyde, and a mixture of ammonia and methylamine . Industrial production methods typically involve these synthetic routes, ensuring high purity and yield.
Analyse Chemischer Reaktionen
Saccharin 1-methylimidazole undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Saccharin 1-methylimidazole has a wide range of scientific research applications:
Chemistry: It is used as an activator in the synthesis of DNA and RNA oligonucleotides.
Biology: It plays a crucial role in molecular biology techniques, such as polymerase chain reaction (PCR) and gene synthesis.
Medicine: It is used in the development of therapeutic oligonucleotides for gene therapy.
Industry: It is employed in the large-scale synthesis of oligonucleotides for various applications
Wirkmechanismus
The mechanism of action of saccharin 1-methylimidazole involves the formation of an activated intermediate that is an adduct of saccharin with bonding to phosphorus through the carbonyl oxygen atom of saccharin. This activation facilitates the phosphoramidite coupling reaction, which is essential for the synthesis of DNA and RNA oligonucleotides .
Vergleich Mit ähnlichen Verbindungen
Saccharin 1-methylimidazole can be compared with other similar compounds, such as:
1-Methylimidazole: An aromatic heterocyclic organic compound used as a specialty solvent and a base.
1H-Tetrazole: A classic activator for DNA synthesis.
5-(Ethylthio)-1H-tetrazole (ETT): A more acidic activator that reduces coupling time for RNA synthesis.
4,5-Dicyanoimidazole (DCI): A nucleophilic activator that improves overall yields in oligonucleotide synthesis.
Saccharin 1-methylimidazole is unique due to its balanced properties, making it an effective general-purpose activator for both DNA and RNA synthesis.
Eigenschaften
Molekularformel |
C11H11N3O3S |
---|---|
Molekulargewicht |
265.29 g/mol |
IUPAC-Name |
1,1-dioxo-1,2-benzothiazol-3-olate;1-methyl-1H-imidazol-1-ium |
InChI |
InChI=1S/C7H5NO3S.C4H6N2/c9-7-5-3-1-2-4-6(5)12(10,11)8-7;1-6-3-2-5-4-6/h1-4H,(H,8,9);2-4H,1H3 |
InChI-Schlüssel |
DMSNKRPEUQVMNF-UHFFFAOYSA-N |
Kanonische SMILES |
C[NH+]1C=CN=C1.C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.